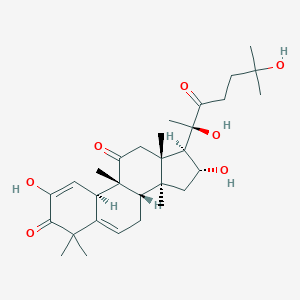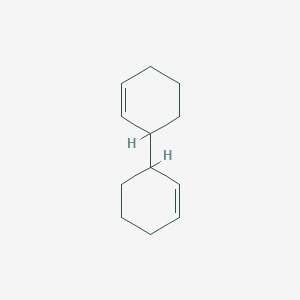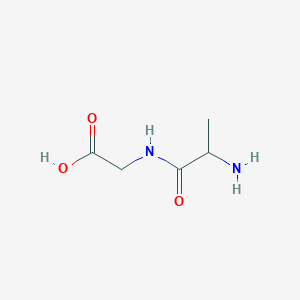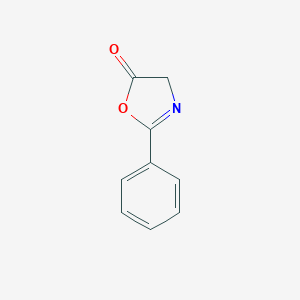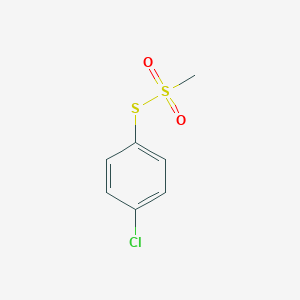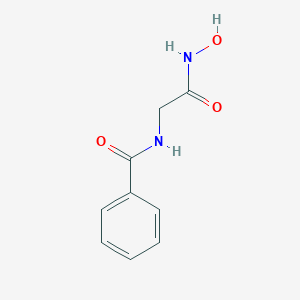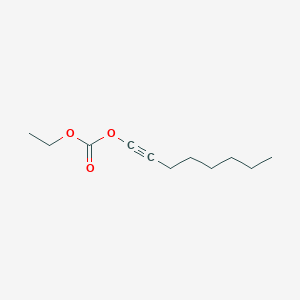
4-(苯甲氧基)苯甲酰胺
概述
描述
4-(Benzyloxy)benzamide, also known as 4-benzyloxybenzamide or 4-benzoylbenzamide, is an organic compound that belongs to the class of benzamides. It is a white crystalline solid with a melting point of 120-122 °C and a molecular weight of 222.27 g/mol. 4-(Benzyloxy)benzamide has a variety of applications in scientific research and is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
科学研究应用
抗结核应用:一系列 4-(苯甲氧基)苯甲酰胺的衍生物对结核分枝杆菌表现出有希望的体外抗结核活性。这些化合物对人癌细胞系 HeLa 也表现出非细胞毒性,表明它们作为抗结核药物发现的先导化合物的潜力 (Nimbalkar 等,2018)。
合成中的声化学:已探索使用超声作为绿色化学工具合成 4-(苯甲氧基)苯甲酰胺衍生物。该方法减少了有害化学品和溶剂的使用,降低了能耗,并提高了对产物的选择性 (Nikalje 等,2017)。
聚合物化学:在聚合物化学领域,4-(苯甲氧基)苯甲酰胺已用于合成明确的芳香族聚酰胺和嵌段共聚物。这包括开发具有明确分子量和低多分散性的聚(对苯甲酰胺),展示了该化合物在材料科学中的多功能性 (Yokozawa 等,2002)。
药物发现:该化合物已用于发现一系列新的 2-(苯甲氧基)苯甲酰胺作为 TRPM8 拮抗剂,为药物发现方法的进步做出了贡献 (Brown 等,2013)。
抗心律失常活性:已评估源自 2,5-双(2,2,2-三氟乙氧基)苯甲酰胺的 N-(哌啶烷基)三氟乙氧基苯甲酰胺的口服抗心律失常活性。这些研究有助于开发新的抗心律失常药物 (Banitt 等,1977)。
抗氧化活性:包括 4-(苯甲氧基)苯甲酰胺在内的氨基取代苯甲酰胺衍生物由于其清除自由基的能力而显示出作为强力抗氧化剂的潜力。了解它们的电化学氧化机制有助于开发新的抗氧化剂 (Jovanović 等,2020)。
安全和危害
未来方向
Future research could focus on the potential applications of “4-(Benzyloxy)benzamide” and its derivatives. For instance, some derivatives of “4-(Benzyloxy)benzamide” have shown promising in vitro anti-tubercular activity against Mycobacterium tuberculosis (MTB) . Further studies could explore these therapeutic potentials in more depth.
作用机制
Target of Action
The primary target of 4-(Benzyloxy)benzamide is the enzyme Diphtheria toxin-like ADP-ribosyltranferases (ARTD) 10 . This enzyme carries out mono-ADP-ribosylation of a range of cellular proteins, affecting their activities .
Mode of Action
4-(Benzyloxy)benzamide interacts with its target, ARTD10, by binding to it and inhibiting its function . This results in a decrease in the mono-ADP-ribosylation of cellular proteins .
Biochemical Pathways
The inhibition of ARTD10 by 4-(Benzyloxy)benzamide affects several biochemical pathways. ARTD10 shuttles between the cytoplasm and nucleus, influencing signaling events in both compartments . These include the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling and S phase DNA repair .
Pharmacokinetics
It has been found to be potent (ic50 = 230 nm) and selective
Result of Action
The result of 4-(Benzyloxy)benzamide’s action is the rescue of cells from ARTD10-induced cell death . This is achieved through the inhibition of ARTD10, which when overexpressed, induces cell death .
生化分析
Biochemical Properties
4-(Benzyloxy)benzamide plays a crucial role in biochemical reactions. It interacts with a range of cellular proteins, affecting their activities . Specifically, it has been found to inhibit the enzyme mono-ADP-ribosyltransferase PARP10/ARTD10 . The nature of these interactions involves the compound binding to the enzyme, thereby influencing its function.
Cellular Effects
The effects of 4-(Benzyloxy)benzamide on various types of cells and cellular processes are significant. It influences cell function by affecting signaling events in both the cytoplasm and nucleus, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling . Furthermore, it impacts gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-(Benzyloxy)benzamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it binds to the enzyme mono-ADP-ribosyltransferase PARP10/ARTD10, inhibiting its function .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, 4-(Benzyloxy)benzamide has shown stability and has demonstrated long-term effects on cellular function in in vitro or in vivo studies . For instance, it has been found to rescue HeLa cells from ARTD10-induced cell death .
Dosage Effects in Animal Models
The effects of 4-(Benzyloxy)benzamide vary with different dosages in animal models
属性
IUPAC Name |
4-phenylmethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKRXFXJKMFKPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369404 | |
| Record name | 4-Benzyloxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56442-43-4 | |
| Record name | 4-Benzyloxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What biological activity has been explored for 4-(Benzyloxy)benzamide derivatives?
A1: Research has investigated the anticonvulsant activity of 4-(Benzyloxy)benzamide derivatives. [] Specifically, these compounds were tested in rodent models for their effects on maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole seizure threshold (ScMet).
Q2: Were any of the tested 4-(Benzyloxy)benzamide derivatives particularly promising as anticonvulsants?
A2: Yes, a 2N-methylaminoethanol derivative of 4-(Benzyloxy)benzamide (compound II in the study) demonstrated notable anti-MES activity in mice. [] This compound showed a protective index (TD50/ED50) of 2.536, surpassing that of valproate, a known anticonvulsant drug. This finding suggests potential for further development of this specific derivative as a treatment for epilepsy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


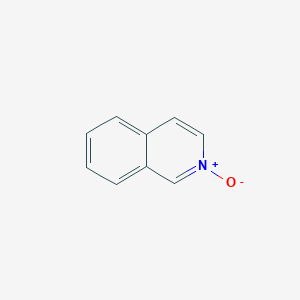
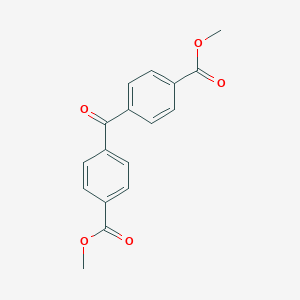
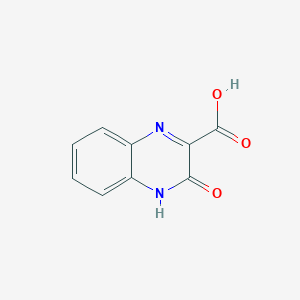
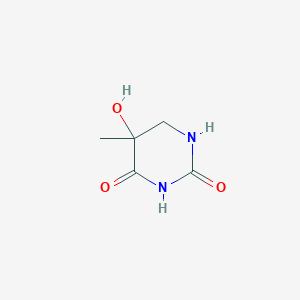
![9,10[1',2']-Benzenoanthracene-9(10H)-methanol](/img/structure/B73941.png)
